![molecular formula C13H8F4N2O B14547810 N-[2-Fluoro-4-(trifluoromethyl)phenyl]pyridine-3-carboxamide CAS No. 62315-06-4](/img/structure/B14547810.png)
N-[2-Fluoro-4-(trifluoromethyl)phenyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-Fluoro-4-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a compound that features a pyridine ring substituted with a fluoro and trifluoromethyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-Fluoro-4-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves the reaction of 2-fluoro-4-(trifluoromethyl)phenylboronic acid with pyridine-3-carboxylic acid under specific conditions. The reaction is often catalyzed by palladium complexes and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: N-[2-Fluoro-4-(trifluoromethyl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives .
Scientific Research Applications
N-[2-Fluoro-4-(trifluoromethyl)phenyl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Materials Science: The compound is investigated for its use in the synthesis of advanced materials with unique properties.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the processes.
Mechanism of Action
The mechanism of action of N-[2-Fluoro-4-(trifluoromethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
- 2-Fluoro-4-(trifluoromethyl)pyridine
Comparison: N-[2-Fluoro-4-(trifluoromethyl)phenyl]pyridine-3-carboxamide is unique due to the presence of both a pyridine ring and a carboxamide group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced stability and specificity in certain applications .
Properties
CAS No. |
62315-06-4 |
|---|---|
Molecular Formula |
C13H8F4N2O |
Molecular Weight |
284.21 g/mol |
IUPAC Name |
N-[2-fluoro-4-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H8F4N2O/c14-10-6-9(13(15,16)17)3-4-11(10)19-12(20)8-2-1-5-18-7-8/h1-7H,(H,19,20) |
InChI Key |
IFROJANTRAKBDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=C(C=C(C=C2)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[4.11]hexadecane-1,4-dione](/img/structure/B14547727.png)

![3-[4-Hydroxy-3-(hydroxymethyl)benzoyl]benzoic acid](/img/structure/B14547748.png)
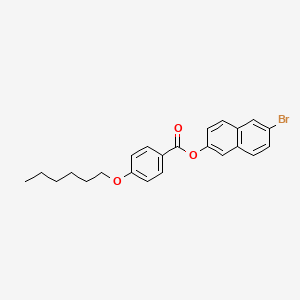
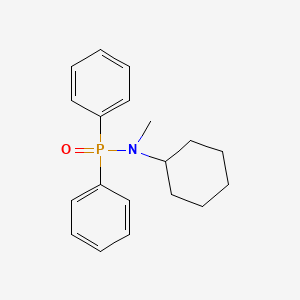
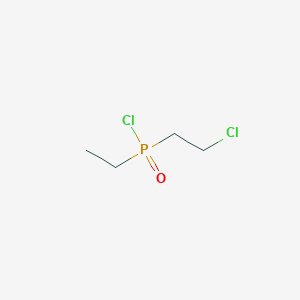
![N,N'-(Ethane-1,2-diyl)bis[N-(2-methoxyethyl)undec-10-enamide]](/img/structure/B14547760.png)

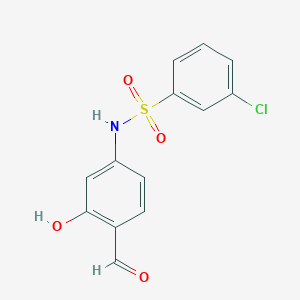
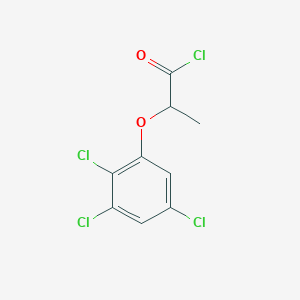
![4-[(4-Hydroxy-2,3-dimethylphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14547784.png)
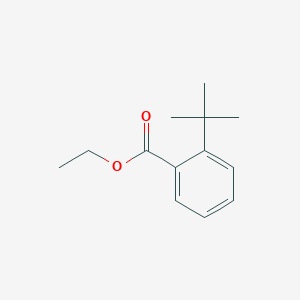
![3-[(4-Methoxybenzoyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B14547798.png)

